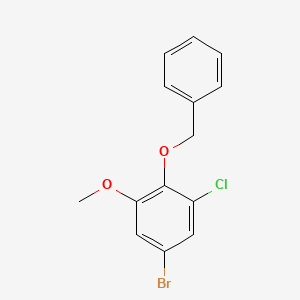

2-Benzyloxy-5-bromo-3-chloroanisole

Description

Significance of Haloanisoles and Benzyloxyaryl Ethers in Chemical Research

Haloanisoles, a subgroup of polysubstituted aromatic ethers, are characterized by the presence of one or more halogen atoms and a methoxy (B1213986) group on the aromatic ring. researchgate.netencyclopedia.pub They are important intermediates in the synthesis of pharmaceuticals and agrochemicals. innospk.com The presence and position of halogen atoms can significantly impact a molecule's reactivity and biological activity. smolecule.com For instance, haloanisoles are known for their role in the "cork taint" of wine, where compounds like 2,4,6-trichloroanisole (B165457) can impart undesirable musty odors even at very low concentrations. researchgate.netencyclopedia.pubmaxapress.com

Benzyloxyaryl ethers, on the other hand, feature a benzyloxy group (a benzyl (B1604629) group linked to an oxygen atom) attached to an aromatic ring. The benzyl group can serve as a protecting group for phenols in multi-step syntheses, which can be cleaved under specific conditions. google.com Furthermore, the benzyloxy moiety is found in the structure of various biologically active compounds and can influence their pharmacological properties.

Overview of Complex Synthetic Targets in Aryl Ether Chemistry

The synthesis of complex aryl ethers, particularly those with multiple and diverse substituents, presents a significant challenge in organic chemistry. organic-chemistry.orgacs.org Achieving regioselectivity—the ability to introduce substituents at specific positions on the aromatic ring—is a critical aspect of these syntheses. fiveable.me Various synthetic methodologies have been developed to construct these intricate molecules, including nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions. organic-chemistry.orgsemanticscholar.org The development of new and efficient synthetic routes to access structurally complex aryl ethers remains an active area of research, driven by the demand for novel molecules in materials science and medicinal chemistry. acs.orgnih.gov

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1-chloro-3-methoxy-2-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrClO2/c1-17-13-8-11(15)7-12(16)14(13)18-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSGRAIZMYQRZSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)Br)Cl)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901209985 | |

| Record name | Benzene, 5-bromo-1-chloro-3-methoxy-2-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901209985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1345471-50-2 | |

| Record name | Benzene, 5-bromo-1-chloro-3-methoxy-2-(phenylmethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1345471-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 5-bromo-1-chloro-3-methoxy-2-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901209985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Benzyloxy 5 Bromo 3 Chloroanisole and Analogous Highly Substituted Anisoles

Strategic Disconnection Approaches for Multi-Halogenated Benzyloxyanisoles

Retrosynthetic analysis of 2-Benzyloxy-5-bromo-3-chloroanisole identifies the ether bonds as the most logical points for disconnection. The primary disconnection is at the benzylic ether linkage, a bond commonly formed via the Williamson ether synthesis. This approach simplifies the target molecule into two key synthons: a benzyl (B1604629) halide and a multi-substituted phenol (B47542), specifically 5-bromo-3-chloro-2-methoxyphenol .

Further disconnection of this phenolic intermediate involves transformations of the functional groups. A plausible route involves converting the phenol back to an aniline (B41778) precursor, 5-bromo-3-chloro-2-methoxyaniline , via a diazonium salt intermediate. This aniline can be retrosynthetically derived from its corresponding nitro compound, 1-bromo-5-chloro-2-methoxy-3-nitrobenzene , through reduction. The synthesis of this nitroaromatic precursor would rely on the sequential, regioselective halogenation and nitration of a simpler aromatic starting material, demonstrating the necessity of a carefully planned, linear synthetic sequence rather than direct substitution on an anisole (B1667542) ring.

Precursor Synthesis Strategies for Halogenated Anisoles

The synthesis of the core halogenated anisole structure is a critical phase, requiring precise methods to install the chloro and bromo substituents at the desired positions.

Synthesis of Bromo- and Chloroanisole Intermediates

The creation of specific bromo- and chloroanisole isomers, particularly those with multiple halogen substituents, often begins with a pre-functionalized benzene (B151609) ring rather than direct halogenation of anisole itself. For a target like this compound, a plausible starting material would be a phenol or aniline that already contains some of the required halogens, such as 4-bromo-2-chlorophenol. Subsequent reactions, such as nitration, reduction, diazotization, and methylation, are then used to build the required substitution pattern. For instance, the synthesis of 2-bromo-5-chloroanisole (B64525) has been achieved by the methylation of 2-bromo-5-chlorophenol (B87913) using methyl iodide and potassium carbonate. chemicalbook.com

Nucleophilic Aromatic Substitution Routes to Methoxyaryl Halides

Nucleophilic aromatic substitution (SNAr) provides a powerful alternative for synthesizing methoxyaryl halides, especially when direct methylation or electrophilic substitution is challenging. The SNAr mechanism involves the attack of a nucleophile, such as methoxide, on an aromatic ring that is activated by electron-withdrawing groups (e.g., nitro groups) positioned ortho or para to a suitable leaving group (typically a halide). wikipedia.orgmasterorganicchemistry.com

This strategy is particularly effective for preparing isomers that are difficult to access through electrophilic substitution. Research has demonstrated the one-step preparation of 3-substituted anisoles, like 3-bromoanisole (B1666278) and 3-chloroanisole, from the corresponding 3-substituted nitrobenzenes. researchgate.netmdma.ch The reaction proceeds by the displacement of the nitro group with sodium or potassium methoxide, often facilitated by a phase-transfer catalyst. researchgate.netmdma.ch

| Starting Material | Product | Reagents | Yield |

| 3-Bromonitrobenzene | 3-Bromoanisole | KOH, Methanol, Cyclohexane, Phase-Transfer Catalyst | 84% |

| 3-Chloronitrobenzene | 3-Chloroanisole | NaOMe, KOH, Toluene, Phase-Transfer Catalyst | >80% |

This table presents data on the synthesis of haloanisoles via nucleophilic aromatic substitution as described in the literature. researchgate.netmdma.ch

Electrophilic Halogenation of Substituted Anisoles

Electrophilic aromatic substitution is a fundamental method for the halogenation of anisole and its derivatives. The methoxy (B1213986) group (-OCH₃) is a strong activating group and an ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent and opposite to it on the aromatic ring. youtube.comdoubtnut.com

During the bromination of anisole, for example, the reaction proceeds readily with bromine in a solvent like acetic acid, even without a Lewis acid catalyst, due to the high reactivity of the anisole ring. youtube.com This reaction typically yields p-bromoanisole as the major product (around 90% yield), with o-bromoanisole as a minor product. youtube.comlibretexts.orgmsu.edu

| Reactant | Reagent | Conditions | Major Product |

| Anisole | Br₂ | Acetic Acid | p-Bromoanisole |

| Anisole | Cl₂ | CCl₄ | Mixture of o- and p-chloroanisole |

This table summarizes typical outcomes for the electrophilic halogenation of anisole. youtube.comacs.org

However, for polysubstituted targets like this compound, direct electrophilic halogenation of a simpler anisole would lead to a complex mixture of isomers. Therefore, this method is most strategically employed on a precursor that already contains directing groups that will ensure the desired regiochemical outcome.

Installation of the Benzyloxy Moiety

The final key transformation in the synthesis of the target compound is the introduction of the benzyloxy group.

Etherification Reactions of Hydroxyhaloanisoles with Benzyl Halides

The Williamson ether synthesis is the classic and most widely used method for this transformation. wikipedia.orgmasterorganicchemistry.com The reaction proceeds via an SN2 mechanism where a deprotonated alcohol (an alkoxide or, in this case, a phenoxide) acts as a nucleophile, attacking an alkyl halide and displacing the halide leaving group. wikipedia.orglscollege.ac.in

In the context of synthesizing this compound, the precursor is the highly substituted phenol, 5-bromo-3-chloro-2-methoxyphenol . This phenol is first deprotonated with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the corresponding sodium or potassium phenoxide. This potent nucleophile then reacts with a benzyl halide, such as benzyl bromide or benzyl chloride, to form the final ether product. The reaction is typically conducted in a polar aprotic solvent like DMF or acetone (B3395972) to facilitate the SN2 pathway.

| Phenolic Precursor | Reagents | Product | Reaction Type |

| 5-bromo-3-chloro-2-methoxyphenol | 1. Base (e.g., K₂CO₃, NaH) 2. Benzyl bromide (BnBr) | This compound | Williamson Ether Synthesis (SN2) |

This table outlines the final benzylation step in the proposed synthesis.

This concluding step exemplifies a reliable and high-yielding method for forming the aryl-alkyl ether linkage, completing the synthesis of the complex target molecule. lscollege.ac.in

Catalytic Approaches for Benzyloxy Group Introduction

The introduction of a benzyloxy group onto a phenolic substrate is a crucial transformation in the synthesis of this compound. This process, known as benzylation, typically involves the reaction of a phenol with a benzylating agent. While traditional methods often rely on stoichiometric amounts of strong bases (the Williamson ether synthesis), catalytic approaches offer milder reaction conditions, higher yields, and improved atom economy.

Palladium-catalyzed reactions have emerged as a powerful tool for the benzylation of phenols under neutral conditions. organic-chemistry.org One such approach involves the decarboxylative etherification of aryl benzyl carbonates in the presence of a palladium catalyst. This method avoids the use of strong bases and generates only volatile byproducts. The catalyst, often generated in-situ from a palladium precursor and a phosphine (B1218219) ligand, efficiently converts a range of electron-rich and electron-deficient phenols into their corresponding benzyl ethers. organic-chemistry.org A notable advantage of this catalytic system is its tolerance to various functional groups and its high selectivity for phenols over aliphatic alcohols.

Another catalytic strategy employs a strong acidic low-temperature eutectic mixture, such as [ChCl][TfOH]₂, to catalyze the benzylation of aromatic compounds with benzyl alcohol. google.com This method offers the advantage of a homogeneous reaction system from which the catalyst can be easily separated and recycled after the reaction is complete. google.com

Vapor-phase benzylation over solid acid or basic metal oxide catalysts represents another catalytic route. google.com For instance, contacting a phenol and benzyl alcohol in the vapor phase with a basic metal oxide catalyst at high temperatures (300-600 °C) can produce benzylated phenols. google.com This gas-phase method, however, can sometimes lead to a mixture of ortho- and para-benzylated products. google.com

The choice of catalyst and reaction conditions can be tailored to the specific substrate and desired outcome. Below is a table summarizing various catalytic systems for the benzylation of phenols.

| Catalyst System | Benzylating Agent | Substrate Scope | Key Features |

| Pd(η³-C₃H₅)Cp / DPEphos | Aryl benzyl carbonates or Benzyl methyl carbonate | Electron-rich and -deficient phenols | Neutral conditions, high yields, tolerant to steric hindrance. organic-chemistry.org |

| Basic metal oxide | Benzyl alcohol | Phenols with an ortho-hydrogen | Vapor phase reaction at high temperatures. google.com |

| [ChCl][TfOH]₂ | Benzyl alcohol | Anisole and other benzene ring compounds | Homogeneous catalysis with easy catalyst separation and recycling. google.com |

| Zinc Zirconium Phosphate | Acetic anhydride (B1165640) (for acylation, analogous reaction) | Alcohols and phenols | Efficient under solvent-free conditions. researchgate.net |

Sequential Halogenation Strategies for Multi-Substituted Aromatics

The synthesis of this compound requires the regioselective introduction of two different halogen atoms onto the anisole core. The directing effects of the substituents already present on the aromatic ring play a critical role in determining the position of the incoming electrophiles. The methoxy group (-OCH₃) in anisole is a strongly activating, ortho-, para-directing group. wikipedia.orgquora.com Similarly, the benzyloxy group (-OCH₂Ph) is also ortho-, para-directing.

In a potential synthetic route starting from 2-benzyloxyanisole, the positions ortho and para to the ether linkages (positions 3, 5, and 7) would be activated towards electrophilic substitution. To achieve the desired 3-chloro-5-bromo substitution pattern, a carefully planned sequential halogenation strategy is necessary.

Given that the methoxy and benzyloxy groups both direct to the same positions, achieving regioselectivity can be challenging. The relative activating strengths and steric hindrance of the existing groups will influence the outcome. Bromination of anisole with bromine in acetic acid typically yields the para-bromoanisole as the major product due to steric hindrance at the ortho positions. youtube.com

One plausible strategy could involve the halogenation of a pre-functionalized anisole derivative. For instance, starting with a phenol that is already chlorinated at the desired position, followed by methylation and then bromination, could be a viable route. A patent describes the synthesis of 2-bromo-5-chloroanisole starting from 2-bromo-5-chlorophenol, which is then methylated. chemicalbook.com This indicates that the halogenation can be performed on the phenol before the formation of the anisole ether.

The general reactivity of anisole towards halogenation is high, often not requiring a catalyst. youtube.com The choice of halogenating agent and reaction conditions can be fine-tuned to control the degree of halogenation and, to some extent, the regioselectivity. For example, bromination can be achieved using bromine in a solvent like acetic acid. youtube.com

The following table outlines the directing effects of substituents relevant to the synthesis of halogenated anisoles.

| Substituent | Type | Directing Effect | Reactivity |

| -OCH₃ (Methoxy) | Activating | Ortho, Para | Strongly Activating wikipedia.orgquora.com |

| -OCH₂Ph (Benzyloxy) | Activating | Ortho, Para | Activating |

| -Cl (Chloro) | Deactivating | Ortho, Para | Weakly Deactivating |

| -Br (Bromo) | Deactivating | Ortho, Para | Weakly Deactivating |

Convergent and Linear Synthesis Pathways for Complex Aryl Ethers

The construction of a complex molecule like this compound can be approached through two primary synthetic strategies: linear and convergent synthesis. fiveable.mechemistnotes.com

A potential linear synthetic route could be:

Step 1: Chlorination of anisole.

Step 2: Bromination of the resulting chloroanisole.

Step 3: Demethylation to the corresponding phenol.

Step 4: Benzylation of the bromochlorophenol.

For this compound, a convergent approach could involve the synthesis of two main fragments:

Fragment A: A suitably functionalized 5-bromo-3-chloroanisole derivative.

Fragment B: A benzylating agent.

These two fragments would then be coupled in a final step. For example, Fragment A could be a 5-bromo-3-chloro-2-hydroxyanisole (a substituted phenol), which is then reacted with benzyl bromide (Fragment B) in an etherification reaction. This strategy allows for the optimization of the synthesis of each fragment independently.

The table below compares the key characteristics of linear and convergent synthesis. fiveable.mechemistnotes.com

| Feature | Linear Synthesis | Convergent Synthesis |

| Strategy | Step-by-step assembly from a single starting material. youtube.com | Independent synthesis of fragments followed by coupling. wikipedia.org |

| Efficiency | Overall yield decreases multiplicatively with each step. wikipedia.org | Generally higher overall yields, especially for complex targets. chemistnotes.com |

| Time | Can be time-consuming as steps are sequential. fiveable.me | Allows for parallel synthesis of fragments, potentially saving time. fiveable.me |

| Flexibility | Less flexible; an error in an early step affects the entire sequence. | More flexible; allows for optimization of individual fragment syntheses. |

Advanced Catalytic Approaches in the Synthesis and Functionalization of 2 Benzyloxy 5 Bromo 3 Chloroanisole Derivatives

Copper-Catalyzed Coupling Reactions:This part of the article was to focus on the Ullmann-type coupling, a classic method for forming carbon-oxygen bonds, specifically for ether formation. This would involve reacting 2-Benzyloxy-5-bromo-3-chloroanisole with an alcohol in the presence of a copper catalyst.

Without any specific experimental data from the scientific literature for this compound, any discussion of reaction conditions, catalyst systems, yields, and selectivity would be purely speculative. Such a discussion would be based on general principles of reactivity for similar polyhalogenated aromatic compounds, rather than on established scientific fact for the compound .

Therefore, until research on the catalytic functionalization of this compound is conducted and published, a detailed and authoritative article on this specific topic remains beyond reach.

Alternative Copper-Mediated C-X Bond Formations

Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation and its modern variants, offer powerful tools for the formation of carbon-heteroatom (C-X) bonds, such as C-O, C-N, and C-S linkages, on haloaryl substrates. organic-chemistry.orgorganic-chemistry.org These methods are especially pertinent for the functionalization of electron-deficient aryl halides, a characteristic feature of the this compound framework.

The classic Ullmann ether synthesis, which involves the coupling of an aryl halide with an alcohol in the presence of a copper catalyst at elevated temperatures, provides a direct route to diaryl ethers. organic-chemistry.orgyoutube.com For a substrate like this compound, selective C-O bond formation at either the bromine or chlorine position could be envisioned by tuning reaction conditions and ligand choice. Modern protocols often employ soluble copper salts with ligands such as diamines or amino acids, which can facilitate the reaction at lower temperatures and with greater functional group tolerance. organic-chemistry.org

Copper-catalyzed C-N bond formation is another critical transformation for introducing nitrogen-containing functional groups. Research has demonstrated the efficient amination of halothiophenes and other haloarenes using copper(I) catalysts with various amine nucleophiles. researchgate.net For a dihalogenated anisole (B1667542) derivative, regioselective amination can be a challenge, but studies on related systems suggest that the choice of ligand and solvent can significantly influence the outcome.

Furthermore, copper-catalyzed cyanation of aryl halides presents a valuable method for introducing a nitrile group, a versatile precursor for amines, carboxylic acids, and other functionalities. While traditional methods often required harsh conditions, newer protocols utilize catalytic amounts of copper iodide with additives like potassium iodide to facilitate the reaction under milder conditions. researchgate.net

Table 1: Examples of Copper-Mediated C-X Bond Formations on Haloaryl Substrates

| Entry | Aryl Halide | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |

| 1 | 4-Chloronitrobenzene | Phenol (B47542) | Cu | p-Nitrophenyl phenyl ether | - | organic-chemistry.org |

| 2 | 2-Halobenzoic acids | Various amines | Cu/Cu₂O | N-Aryl/alkyl anthranilic acids | 81-99 | nih.gov |

| 3 | Aryl bromides | Sodium cyanide | CuI/KI, N,N'-dimethylethylenediamine | Aryl nitriles | - | researchgate.net |

| 4 | Halothiophenes | Various amines | CuI, N,N-dimethylaminoethanol | Aminothiophenes | Moderate to Excellent | researchgate.net |

This table presents representative examples of copper-catalyzed C-X bond formations on various haloaryl substrates, illustrating the versatility of these methods for potential application to this compound derivatives.

Other Transition Metal Catalysis for Aryl Functionalization

Beyond copper, a range of other transition metals have emerged as powerful catalysts for the selective functionalization of aryl halides, offering complementary reactivity and selectivity.

Iridium-catalyzed C-H borylation has become a premier method for the direct conversion of aromatic C-H bonds into valuable boronate esters, which are key intermediates in Suzuki-Miyaura cross-coupling and other transformations. This methodology is highly tolerant of various functional groups, including halogens, making it suitable for the derivatization of complex molecules like this compound. The regioselectivity of the borylation is typically governed by steric factors, with the boryl group being introduced at the least hindered position. For a polysubstituted arene, this offers a predictable way to introduce a new functional handle. While direct borylation of the C-H bonds on the anisole ring is possible, the presence of multiple substituents would direct the borylation to specific sites, potentially offering a route to further elaborate the core structure.

Bismuth(III) triflate (Bi(OTf)₃) has gained prominence as a versatile, environmentally friendly, and water-tolerant Lewis acid catalyst for a variety of organic transformations. In the context of anisole derivative synthesis, Bi(OTf)₃ can effectively catalyze Friedel-Crafts type reactions. For instance, the acylation of anisole and its derivatives with acetic anhydride (B1165640) can be achieved using a Bi(OTf)₃-based catalytic system, leading to the formation of valuable keto-aromatic compounds. scirp.orgrsc.org This approach could be applied to this compound to introduce acyl groups onto the aromatic ring, provided the electronic and steric factors are favorable. Additionally, Bi(OTf)₃ has been shown to catalyze the synthesis of substituted morpholine (B109124) derivatives through a cascade process, highlighting its utility in constructing heterocyclic systems appended to an aromatic core. researchgate.net

Table 2: Examples of Bi(OTf)₃-Catalyzed Reactions

| Entry | Substrate(s) | Reagent | Catalyst | Product Type | Yield (%) | Reference |

| 1 | p-Anisaldehyde, Benzil, Ammonium acetate | - | Bi(OTf)₃ | 2,4,5-Trisubstituted imidazole | Good to Moderate | scirp.org |

| 2 | Anisole | Acetic anhydride | Bi(10)-SBA-16 with ionic liquid | Aromatic ketone | 69.19 | rsc.org |

| 3 | Unsaturated acetals | - | Bi(OTf)₃ | Functionalized carbocycles | 60-90 | nih.gov |

| 4 | 2-Arylisatogens, Styrenes | - | Bi(OTf)₃ | 2,4-Diarylquinolines | up to 89 | nih.gov |

This table showcases the application of Bi(OTf)₃ in various synthetic transformations, indicating its potential for the functionalization of anisole derivatives.

Exploration of Nickel and Ruthenium Catalysis for Related Systems

Nickel and ruthenium catalysts have emerged as powerful alternatives to more expensive precious metals like palladium, often exhibiting unique reactivity and selectivity profiles in cross-coupling and C-H functionalization reactions.

Nickel Catalysis: Nickel-catalyzed Suzuki-Miyaura coupling has proven effective for the cross-coupling of aryl ethers and halides with arylboronic acids. nih.govnih.gov This is particularly relevant for a molecule like this compound, where the C-O bond of the benzyloxy group or the C-Cl and C-Br bonds could potentially be activated for coupling. The use of specific ligands, such as tricyclohexylphosphine (B42057) (PCy₃), has enabled these reactions to proceed in more environmentally friendly solvents. nih.gov Furthermore, nickel catalysis has been successfully employed in the cross-coupling of anisole derivatives with Grignard reagents, demonstrating its utility in forming C-C bonds via C-O bond cleavage. acs.org

Ruthenium Catalysis: Ruthenium-catalyzed C-H arylation offers a direct method for forging C-C bonds without the need for pre-functionalized starting materials. While often requiring a directing group, recent advancements have demonstrated the feasibility of non-directed C-H arylation of fluoroarenes with aryl halides, a process that could be conceptually extended to other haloarenes. nih.govrsc.org The regioselectivity in these reactions is influenced by a combination of steric and electronic factors, providing a nuanced approach to functionalization. For a complex substrate like this compound, ruthenium-catalyzed C-H arylation could potentially target the available C-H positions on the aromatic ring, offering a complementary strategy to traditional cross-coupling methods. nih.gov

Table 3: Examples of Nickel and Ruthenium-Catalyzed Functionalization

| Entry | Catalyst | Reaction Type | Substrates | Product | Yield (%) | Reference |

| 1 | NiCl₂(PCy₃)₂ | Suzuki-Miyaura Coupling | Aryl halides, Arylboronic acids | Biaryl products | Good to Excellent | nih.gov |

| 2 | NiCl₂(dppf) | Suzuki-Miyaura Coupling | Heteroaryl ethers, Arylboronic acids | Biaryl products | - | nih.gov |

| 3 | Ruthenium-based | C-H Arylation | Fluoroarenes, Aryl halides | Biaryl products | - | nih.gov |

| 4 | Ruthenium-based | C-H Arylation | Aromatic amides, Aryl bromides | Biaryl products | High | rsc.org |

| 5 | Ruthenium-based | C-H Arylation | 1-Naphthol, Aryl halides | 8-Aryl-1-naphthols | 16-99 | nih.gov |

This table provides a selection of nickel and ruthenium-catalyzed reactions, illustrating their potential for the functionalization of haloanisole derivatives through cross-coupling and C-H activation pathways.

Reactivity and Transformation of 2 Benzyloxy 5 Bromo 3 Chloroanisole Derivatives

Reactivity of Aryl Halide Functional Groups

The benzene (B151609) ring in 2-Benzyloxy-5-bromo-3-chloroanisole is adorned with both a bromine and a chlorine atom. The inherent differences in the carbon-halogen bond strengths (C-Cl > C-Br) and their electronic environment dictate their susceptibility to various reactions.

Nucleophilic aromatic substitution (SNAr) on aryl halides is generally challenging and requires either strong activation by electron-withdrawing groups or harsh reaction conditions. In the case of this compound, the presence of electron-donating alkoxy groups (methoxy and benzyloxy) deactivates the ring towards traditional SNAr reactions.

However, metal-catalyzed processes can facilitate such substitutions. For instance, copper-catalyzed methods are often employed for the substitution of aryl halides with various nucleophiles. The bromo-substituent, being more reactive than the chloro-substituent, would be the preferential site for substitution under these conditions.

| Catalyst System | Nucleophile | Potential Product |

| CuI / Ligand | Amine (R₂NH) | 2-Benzyloxy-3-chloro-5-(dialkylamino)anisole |

| CuI / Ligand | Alkoxide (RO⁻) | 2-Benzyloxy-3-chloro-5-(alkoxy)anisole |

| Pd(OAc)₂ / Ligand | Phenol (B47542) | 2-Benzyloxy-3-chloro-5-phenoxyanisole |

This table represents potential reactions based on established methodologies for related aryl halides.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and represent a powerful tool for the functionalization of this compound. The higher reactivity of the C-Br bond compared to the C-Cl bond allows for selective cross-coupling at the 5-position. chemicalbook.comnih.govnih.govresearchgate.netuzh.chresearchgate.net

Suzuki-Miyaura Coupling: This reaction, which couples an organohalide with an organoboron compound, is widely used for the formation of C-C bonds. Selective coupling at the C-Br bond can be achieved with high efficiency. nih.govnih.govresearchgate.netuzh.chresearchgate.net

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling aryl halides with amines. The C-Br bond would be the primary site of reaction.

Heck Coupling: The Heck reaction facilitates the coupling of aryl halides with alkenes. Again, selectivity for the C-Br bond is expected.

Below is a table summarizing the expected outcomes of various cross-coupling reactions on this compound.

| Reaction Type | Nucleophile | Catalyst/Ligand | Expected Major Product |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | 5-Aryl-2-benzyloxy-3-chloroanisole |

| Buchwald-Hartwig | Primary Amine | Pd₂(dba)₃ / BINAP | 5-(Alkylamino)-2-benzyloxy-3-chloroanisole |

| Heck | Alkene | Pd(OAc)₂ / P(o-tol)₃ | 5-Alkenyl-2-benzyloxy-3-chloroanisole |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | 5-Alkynyl-2-benzyloxy-3-chloroanisole |

This table illustrates the anticipated regioselective reactivity based on established palladium-catalyzed cross-coupling protocols.

Halogen-metal exchange reactions provide a route to organometallic intermediates that can be subsequently trapped with various electrophiles. This is particularly useful for introducing functionalities that are not accessible through direct cross-coupling. Typically, organolithium or Grignard reagents are used to effect this exchange. The greater reactivity of the C-Br bond means that metal-halogen exchange will occur selectively at the 5-position.

For example, treatment with n-butyllithium at low temperatures would generate the corresponding 5-lithio derivative, which can then react with a range of electrophiles.

| Reagent | Intermediate | Electrophile | Final Product |

| n-BuLi | 5-Lithio-2-benzyloxy-3-chloroanisole | CO₂ | 4-Benzyloxy-2-chloro-5-methoxybenzoic acid |

| i-PrMgCl | 5-Magnesio-2-benzyloxy-3-chloroanisole | DMF | 4-Benzyloxy-2-chloro-5-methoxybenzaldehyde |

| n-BuLi | 5-Lithio-2-benzyloxy-3-chloroanisole | B(OMe)₃ | (4-Benzyloxy-2-chloro-5-methoxyphenyl)boronic acid |

This table outlines potential synthetic pathways via halogen-metal exchange, a common strategy for functionalizing aryl bromides.

Reactivity of the Benzyloxy Group

The benzyloxy group serves as a common protecting group for phenols due to its general stability and the various methods available for its cleavage.

The removal of the benzyl (B1604629) group to unveil the free phenol is a key transformation. Several methods can be employed for this deprotection, with the choice often depending on the other functional groups present in the molecule. wikipedia.orgscispace.comorganic-chemistry.org

Hydrogenolysis: This is one of the most common and cleanest methods for benzyl ether cleavage. It involves the use of hydrogen gas and a palladium catalyst (e.g., Pd/C). This method is generally high-yielding and the byproducts are volatile. wikipedia.org

Acidic Cleavage: Strong acids such as HBr or BBr₃ can cleave benzyl ethers. However, these conditions are harsh and may not be compatible with other acid-sensitive groups. organic-chemistry.org

Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for the oxidative deprotection of benzyl ethers, particularly those with electron-donating substituents on the benzyl ring (like p-methoxybenzyl ethers). organic-chemistry.org

| Method | Reagents | Conditions | Product |

| Hydrogenolysis | H₂, Pd/C | Room temperature, atmospheric pressure | 5-Bromo-3-chloro-2-hydroxyanisole |

| Acidic Cleavage | BBr₃ | Low temperature to room temperature | 5-Bromo-3-chloro-2-hydroxyanisole |

| Oxidative Cleavage | DDQ | Reflux | 5-Bromo-3-chloro-2-hydroxyanisole |

This table summarizes common deprotection strategies for benzyl ethers, which are applicable to the target molecule.

Beyond deprotection, the benzyloxy group can be transformed into other functional groups, although this is less common than its use as a protecting group. The benzylic C-H bonds exhibit enhanced reactivity, which can be exploited. wikipedia.org

Oxidation: Strong oxidizing agents can oxidize the benzylic position. For instance, oxidation of the benzylic C-H bonds can lead to the formation of a benzoate (B1203000) ester, which can then be hydrolyzed under basic conditions to yield the phenol. wikipedia.org

It is important to note that direct transformation of the benzyloxy group without cleavage is less explored for this specific substrate. The primary role of this group in synthetic sequences involving this compound is that of a protecting group for the phenolic hydroxyl.

Reactivity of the Methoxy (B1213986) Group

The methoxy group in this compound derivatives is a key functional handle that can be targeted for transformation, offering a pathway to novel phenolic compounds. Its electronic influence also plays a crucial role in modulating the reactivity of the aromatic ring.

Demethylation Reactions to Access Phenolic Derivatives

The conversion of the methoxy group to a hydroxyl group is a common and valuable transformation in organic synthesis. This demethylation is typically achieved using strong Lewis acids, with boron tribromide (BBr₃) being a particularly effective reagent for cleaving aryl methyl ethers. The reaction proceeds through the formation of an adduct between the Lewis acidic boron and the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group.

While no specific studies on the demethylation of this compound have been reported, general protocols for the demethylation of substituted anisoles are well-established. These reactions are often carried out in chlorinated solvents like dichloromethane (B109758) at low temperatures to control reactivity. The workup typically involves quenching with water or an alcohol to hydrolyze the resulting borate (B1201080) ester and liberate the free phenol.

Table 1: General Conditions for Demethylation of Aryl Methyl Ethers

| Reagent | Solvent | Temperature (°C) | General Observations |

| BBr₃ | Dichloromethane | -78 to 0 | Highly effective, often requires stoichiometric amounts. |

| HBr/Acetic Acid | Acetic Acid | Reflux | Harsh conditions, may not be suitable for sensitive substrates. |

| Pyridinium Hydrochloride | Neat | ~200 | High temperature, can cause decomposition of complex molecules. |

It is important to note that the presence of other functional groups, such as the benzyloxy group, could also be susceptible to cleavage under harsh acidic conditions. Therefore, the choice of demethylation agent and reaction conditions would need to be carefully optimized to achieve selective cleavage of the methoxy group in this compound derivatives.

Influence on Aromatic Ring Activation/Deactivation

The methoxy group is a powerful activating group in electrophilic aromatic substitution (EAS) reactions. pressbooks.publibretexts.org This is due to the ability of the oxygen atom's lone pair to donate electron density to the aromatic ring through resonance, a phenomenon known as the +M (mesomeric) effect. pressbooks.pub This increased electron density makes the ring more nucleophilic and thus more reactive towards electrophiles. libretexts.org

The activating nature of the methoxy group in this compound would be expected to counteract the deactivating effects of the chloro and bromo substituents. Halogens are generally considered deactivating groups due to their electron-withdrawing inductive effect (-I effect). libretexts.org However, they are also ortho, para-directing because of their ability to donate a lone pair of electrons through resonance (+M effect). pressbooks.pub In this specific molecule, the cumulative electronic effect will be a complex balance of these activating and deactivating influences.

Regioselectivity and Site-Selective Functionalization Studies

The substitution pattern on the aromatic ring of this compound predetermines the regiochemical outcome of any subsequent functionalization reactions. The interplay of the directing effects of the existing substituents is paramount in controlling where an incoming electrophile will attack the ring.

Directing Effects of Ortho- and Para-Substituents

In electrophilic aromatic substitution reactions, the existing substituents on the benzene ring dictate the position of the incoming electrophile. The substituents on this compound are:

-OCH₃ (methoxy): A strong activating group and an ortho, para-director. pressbooks.publibretexts.org

-OCH₂Ph (benzyloxy): Structurally similar to the methoxy group, it is also a strong activating group and an ortho, para-director.

-Br (bromo): A deactivating group, but ortho, para-directing. pressbooks.pub

-Cl (chloro): A deactivating group, but ortho, para-directing.

In this compound, the positions ortho and para to the activating methoxy group are C6 and C4 respectively. The position ortho to the activating benzyloxy group is C3, which is already substituted with a chloro group. The other ortho position is C1, which is part of the ether linkage. The para position to the benzyloxy group is C5, which is substituted with a bromo group.

The directing effects of the substituents can be summarized as follows:

The methoxy group strongly directs towards positions 4 and 6.

The benzyloxy group 's directing influence towards the unsubstituted C6 position would be significant.

The bromo and chloro groups, being ortho, para-directors, would also influence the regioselectivity, though their deactivating nature makes them less powerful directors compared to the alkoxy groups.

Considering the combined influence, the most likely position for electrophilic attack would be the C6 position, which is ortho to the strongly activating methoxy group and ortho to the benzyloxy group, and meta to the deactivating chloro and bromo groups. The C4 position, being para to the methoxy group but ortho to the chloro group and meta to the bromo group, would be the next most likely site.

Control of Regiochemistry in Further Derivatizations

Achieving control over the regiochemistry in further derivatizations of this compound would necessitate a careful selection of reaction conditions and reagents. For instance, in Friedel-Crafts reactions, the steric bulk of the electrophile can influence the ortho/para ratio. Larger electrophiles might preferentially attack the less hindered para position.

Furthermore, directed ortho-metalation (DoM) could be a powerful strategy to achieve site-selective functionalization. In this approach, a directing group, such as the methoxy or benzyloxy group, can direct a metalating agent (e.g., an organolithium reagent) to an adjacent ortho position. Subsequent quenching with an electrophile would then install a new substituent at that specific site. Given the substitution pattern, metalation at C6 would be a plausible outcome, providing a route to 6-substituted derivatives.

While no specific studies on the site-selective functionalization of this compound are available, the general principles of electrophilic aromatic substitution and directed metalation provide a predictive framework for its reactivity. Experimental investigation would be required to confirm these theoretical considerations and to develop synthetic protocols for its selective derivatization.

Spectroscopic Characterization and Structural Elucidation of 2 Benzyloxy 5 Bromo 3 Chloroanisole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of chemical analysis, providing detailed information about the atomic arrangement within a molecule.

Proton NMR (¹H NMR) for Proton Environment Analysis

A ¹H NMR spectrum of 2-Benzyloxy-5-bromo-3-chloroanisole would be expected to show distinct signals for the protons on the aromatic rings and the benzylic and methoxy (B1213986) groups. The chemical shifts (δ) would be influenced by the electronic effects of the substituents. For instance, the protons on the substituted anisole (B1667542) ring would likely appear as two distinct singlets or narrow doublets due to the para and ortho relationships between the remaining hydrogens. The protons of the benzyl (B1604629) group would present as a singlet for the methylene (B1212753) (-CH2-) protons and a set of multiplets for the phenyl ring protons.

Table 1: Predicted ¹H NMR Data for this compound

| Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Methoxy Protons (-OCH₃) | 3.8 - 4.0 | Singlet |

| Benzylic Protons (-OCH₂Ph) | 5.0 - 5.2 | Singlet |

| Aromatic Protons (Anisole Ring) | 7.0 - 7.5 | Doublets |

Carbon-13 NMR (¹³C NMR) for Carbon Framework Elucidation

The ¹³C NMR spectrum would provide a count of the unique carbon atoms in the molecule. The chemical shifts of the carbon atoms would be highly dependent on their local electronic environment. The carbon attached to the oxygen of the methoxy group would appear in the aliphatic region, as would the benzylic carbon. The aromatic carbons would resonate in the downfield region, with their specific shifts influenced by the attached halogen and alkoxy groups.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Methoxy Carbon (-OC H₃) | 55 - 60 |

| Benzylic Carbon (-OC H₂Ph) | 70 - 75 |

| Aromatic Carbons (C-Br, C-Cl) | 110 - 130 |

| Aromatic Carbons (C-O) | 145 - 160 |

Advanced Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY)

To definitively assign the proton and carbon signals and to elucidate the connectivity and spatial relationships within the molecule, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): Would reveal proton-proton coupling relationships, for example, between the protons on the benzyl ring.

HMQC (Heteronuclear Multiple Quantum Coherence): Would correlate directly bonded proton and carbon atoms, aiding in the assignment of the carbon spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, which could help to confirm the conformation of the benzyloxy group relative to the anisole ring.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Vibrational Analysis for Functional Group Identification

The IR and Raman spectra of this compound would be expected to show characteristic absorption bands for the C-O-C stretches of the ether and anisole groups, the C-H stretches of the aromatic and aliphatic protons, and the C=C stretches of the aromatic rings. The C-Br and C-Cl stretching vibrations would appear in the fingerprint region at lower wavenumbers.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-O-C Stretch (Ether) | 1250 - 1050 |

| C-Cl Stretch | 800 - 600 |

Correlation with Theoretical Vibrational Frequencies

In the absence of experimental data, theoretical calculations, such as those based on Density Functional Theory (DFT), could be employed to predict the vibrational frequencies. nih.gov These calculated frequencies, when appropriately scaled, can provide a valuable reference for the interpretation of experimental IR and Raman spectra, should they become available. nih.gov

Mass Spectrometry (MS)

Comprehensive searches of scientific literature and chemical databases did not yield specific experimental mass spectrometry data for this compound. Therefore, a detailed analysis of its molecular ion detection, fragmentation pattern, and high-resolution mass spectrometry for elemental composition cannot be provided at this time.

Molecular Ion Detection and Fragmentation Pattern Analysis

Specific experimental data on the molecular ion peak (M+) and the fragmentation pattern of this compound under mass spectrometric analysis are not available in the public domain based on the conducted searches. While theoretical fragmentation patterns can be predicted based on the structure, no published experimental data could be located to confirm these hypotheses.

High-Resolution Mass Spectrometry for Elemental Composition

No high-resolution mass spectrometry (HRMS) data for this compound could be found in the searched literature. HRMS analysis would be required to experimentally determine its precise elemental composition, but such studies have not been identified.

X-ray Crystallography

There is no evidence of published X-ray crystallography studies for this compound in the searched scientific databases. Consequently, information regarding its solid-state structure, conformation, intermolecular interactions, and crystal packing is not available.

Solid-State Structural Determination and Conformation Analysis

No crystallographic data, such as crystal system, space group, unit cell dimensions, or atomic coordinates, have been reported for this compound. Therefore, its solid-state conformation and detailed bond angles and lengths remain undetermined.

Computational Chemistry and Theoretical Studies of 2 Benzyloxy 5 Bromo 3 Chloroanisole

Electronic Structure and Molecular Properties Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed for such investigations. epstem.netresearchgate.netresearchgate.net Paired with a suitable basis set, such as 6-311++G(d,p), DFT can be used to determine the most stable conformation (the global minimum on the potential energy surface) of 2-benzyloxy-5-bromo-3-chloroanisole.

The geometry optimization process involves systematically adjusting the bond lengths, bond angles, and dihedral angles of the molecule to find the arrangement with the lowest electronic energy. For a molecule with a flexible benzyloxy group, this process is crucial for identifying the preferred spatial orientation of the benzyl (B1604629) and methoxy (B1213986) groups relative to the substituted benzene (B151609) ring. The presence of the bulky bromine and chlorine atoms will sterically influence these conformational preferences.

A potential energy surface scan, particularly around the rotatable bonds of the benzyloxy and methoxy groups, can reveal the energy barriers between different conformers. This analysis provides a detailed picture of the molecule's flexibility and the relative populations of different conformers at a given temperature.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound at the B3LYP/6-311++G(d,p) level of theory.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-Br | 1.91 | C-C-Br | 119.5 |

| C-Cl | 1.75 | C-C-Cl | 120.2 |

| C-O(methoxy) | 1.37 | C-O-C(methoxy) | 117.8 |

| C-O(benzyloxy) | 1.38 | C-O-C(benzyloxy) | 118.5 |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactivity. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the chemical stability and reactivity of a molecule. A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms of the ether linkages, which possess lone pairs of electrons. The LUMO, conversely, is likely to be distributed over the aromatic ring, with significant contributions from the antibonding orbitals associated with the carbon-halogen bonds. The precise distribution and energies of these orbitals would be determined by DFT calculations.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound.

| Parameter | Energy (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap (ΔE) | 5.62 |

Note: This data is hypothetical and serves to illustrate the typical output of a frontier molecular orbital analysis.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. researchgate.net The MEP map is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potentials. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are prone to nucleophilic attack.

In the case of this compound, the MEP surface would likely show negative potential around the oxygen atoms of the methoxy and benzyloxy groups due to their lone pairs. The regions around the halogen atoms may exhibit a more complex potential, with the potential for both positive and negative regions (the "sigma-hole" concept), which can influence halogen bonding interactions. The aromatic rings will also display characteristic potential distributions.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling can provide deep insights into the mechanisms of chemical reactions, including the identification of transient intermediates and the energetics of reaction pathways.

For any proposed reaction involving this compound, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling, computational methods can be used to locate the transition state (TS) structure. The TS is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.

In reactions where stereochemistry is a factor, computational modeling can be used to investigate the different possible stereochemical outcomes. For instance, if this compound were to undergo a reaction that creates a new stereocenter, calculations could be performed to determine the relative energies of the transition states leading to the different stereoisomers. The transition state with the lower energy will correspond to the major product, allowing for the prediction of the reaction's stereoselectivity. This is particularly relevant in the design of catalysts for asymmetric synthesis.

Spectroscopic Property Prediction and Validation

Computational chemistry offers powerful tools for the prediction of spectroscopic properties, providing valuable insights that complement and aid in the interpretation of experimental data. For this compound, theoretical calculations can predict its Nuclear Magnetic Resonance (NMR) chemical shifts and simulate its Infrared (IR) and Raman spectra, facilitating its structural elucidation and characterization.

Computational Prediction of NMR Chemical Shifts

The prediction of NMR chemical shifts through computational methods has become an invaluable tool in structural chemistry. Density Functional Theory (DFT) is a widely used approach for this purpose, offering a good balance between accuracy and computational cost. nih.govresearchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within the DFT framework to calculate isotropic magnetic shielding tensors, from which the NMR chemical shifts are derived.

For a molecule like this compound, the process would involve:

Geometry Optimization: The first step is to obtain a reliable molecular geometry. This is typically achieved by performing a geometry optimization using a selected DFT functional (e.g., B3LYP) and a suitable basis set (e.g., cc-pVDZ). nih.govresearchgate.net

NMR Calculation: Using the optimized geometry, the NMR shielding constants are calculated at the same or a higher level of theory.

Chemical Shift Referencing: The calculated shielding constants are then converted to chemical shifts by referencing them to the calculated shielding constant of a standard compound, typically tetramethylsilane (B1202638) (TMS).

The accuracy of the predicted chemical shifts can be further improved by considering conformational flexibility and by applying empirical scaling factors derived from linear regression analysis of calculated versus experimental data for a set of related compounds. nih.gov

Below is a hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated using the B3LYP/cc-pVDZ level of theory.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This data is illustrative and based on general principles of computational chemistry.

Filter by Atom/Group:

| Atom/Group | Predicted ¹H Chemical Shift (ppm) |

|---|---|

| Ar-H (position 4) | 7.28 |

| Ar-H (position 6) | 7.51 |

| OCH₃ | 3.89 |

| CH₂ (benzylic) | 5.15 |

| Ph-H (ortho) | 7.42 |

| Ph-H (meta) | 7.35 |

| Ph-H (para) | 7.31 |

Filter by Atom:

| Atom | Predicted ¹³C Chemical Shift (ppm) |

|---|---|

| C-1 (C-O-CH₃) | 155.2 |

| C-2 (C-O-CH₂) | 148.5 |

| C-3 (C-Cl) | 118.9 |

| C-4 | 132.8 |

| C-5 (C-Br) | 115.4 |

| C-6 | 129.7 |

| OCH₃ | 56.3 |

| CH₂ (benzylic) | 71.8 |

| C (ipso, benzyl) | 136.5 |

| C (ortho, benzyl) | 128.6 |

| C (meta, benzyl) | 128.2 |

| C (para, benzyl) | 127.9 |

Theoretical IR and Raman Spectra Simulation

Theoretical simulations of Infrared (IR) and Raman spectra are instrumental in understanding the vibrational modes of a molecule. These simulations are typically performed using DFT calculations, which can predict the frequencies and intensities of the vibrational transitions.

The process involves:

Frequency Calculation: Following a geometry optimization, a frequency calculation is performed at the same level of theory. This calculation provides the harmonic vibrational frequencies.

Spectral Plotting: The calculated frequencies and their corresponding intensities (IR intensities and Raman activities) are then used to generate a theoretical spectrum. This is often done by fitting the data to a Lorentzian or Gaussian line shape.

The simulated spectra for this compound would allow for the assignment of specific vibrational modes to the experimentally observed absorption bands. It is common practice to scale the calculated harmonic frequencies by an empirical factor to account for anharmonicity and other systematic errors in the calculations.

Below is a hypothetical table of predicted vibrational frequencies and their assignments for key functional groups in this compound.

Table 2: Predicted Vibrational Frequencies for this compound This data is illustrative and based on general principles of computational chemistry.

Filter by Functional Group:

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 |

| Aliphatic C-H (CH₃, CH₂) | Stretching | 2980-2850 |

| Aromatic C=C | Stretching | 1600-1450 |

| C-O (Aryl-Alkyl Ether) | Asymmetric Stretching | 1250 |

| C-O (Aryl-Alkyl Ether) | Symmetric Stretching | 1040 |

| C-Cl | Stretching | 780 |

| C-Br | Stretching | 650 |

Quantum Chemical Descriptors for Reactivity and Selectivity

Quantum chemical descriptors derived from DFT calculations provide a quantitative framework for understanding the chemical reactivity and selectivity of molecules. rasayanjournal.co.in These descriptors are based on the fundamental properties of the electronic structure and can be used to predict how a molecule will interact with other chemical species.

For this compound, the following global reactivity descriptors can be calculated:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies: The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.

Ionization Potential (I) and Electron Affinity (A): These can be approximated from the HOMO and LUMO energies, respectively (Koopmans' theorem).

Electronegativity (χ): A measure of the molecule's ability to attract electrons. It can be calculated as χ = (I + A) / 2. mdpi.com

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It can be calculated as η = (I - A) / 2. mdpi.com

Global Softness (S): The reciprocal of chemical hardness (S = 1 / η), indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the stabilization energy when the system acquires an additional electronic charge from the environment. It is defined as ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ -χ). arxiv.org

In addition to these global descriptors, local reactivity descriptors such as the Fukui function can be calculated to predict the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. arxiv.org For this compound, this would allow for the prediction of which atoms are most susceptible to reaction.

Below is a hypothetical table of quantum chemical descriptors for this compound.

Table 3: Quantum Chemical Descriptors for this compound This data is illustrative and based on general principles of computational chemistry.

Filter by Descriptor:

| Descriptor | Value |

|---|---|

| HOMO Energy | -6.85 eV |

| LUMO Energy | -1.23 eV |

| HOMO-LUMO Gap | 5.62 eV |

| Ionization Potential (I) | 6.85 eV |

| Electron Affinity (A) | 1.23 eV |

| Electronegativity (χ) | 4.04 |

| Chemical Hardness (η) | 2.81 |

| Global Softness (S) | 0.356 |

| Electrophilicity Index (ω) | 2.90 eV |

Synthetic Utility and Derivatization in Advanced Organic Synthesis

2-Benzyloxy-5-bromo-3-chloroanisole as a Versatile Building Block

The strategic placement of reactive sites on the "this compound" scaffold makes it an attractive starting material for the synthesis of more elaborate molecules. The presence of bromo, chloro, benzyloxy, and methoxy (B1213986) groups allows for selective and sequential reactions, providing chemists with precise control over the synthetic route.

Incorporation into Complex Polycyclic Systems

The halogenated sites on "this compound" serve as ideal handles for the construction of polycyclic systems through various coupling and annulation strategies. The differential reactivity of the bromine and chlorine atoms can be exploited to achieve regioselective carbon-carbon and carbon-heteroatom bond formations. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be selectively performed at the more reactive C-Br bond, leaving the C-Cl bond intact for subsequent transformations. nih.govnih.govyonedalabs.commdpi.com This stepwise approach is crucial for the controlled assembly of complex polycyclic aromatic hydrocarbons (PAHs) and other fused ring systems. nih.govresearchgate.net

Furthermore, the generation of aryllithium or Grignard reagents from the halogenated positions can facilitate annulation reactions, leading to the formation of new rings fused to the original benzene (B151609) core. nsf.govnih.gov These methods are instrumental in synthesizing polycyclic isoindolines and other nitrogen-containing heterocyclic systems, which are prevalent motifs in biologically active molecules. nih.govchemistryviews.org

Below is a representative table of potential cycloaddition reactions for the synthesis of polycyclic systems.

| Reaction Type | Reagents | Potential Product |

| Diels-Alder Cycloaddition | Diene, Dienophile | Fused bicyclic system |

| [3+2] Cycloaddition | Azide, Alkyne | Triazole-fused aromatic |

| Annulative π-extension | Oxidative coupling | Extended polycyclic aromatic |

Scaffold for Diverse Molecular Architectures

Beyond the synthesis of fused polycyclic systems, "this compound" can serve as a central scaffold upon which diverse molecular architectures can be built. The multiple functional groups provide attachment points for various substituents, allowing for the creation of a library of compounds with tailored properties. This approach is particularly valuable in medicinal chemistry and materials science, where the systematic modification of a core structure is often employed to optimize biological activity or physical properties.

The benzyloxy and methoxy groups, in addition to influencing the electronic properties of the aromatic ring, can also serve as points of modification, further expanding the diversity of accessible structures. The ability to selectively cleave these ethers to reveal hydroxyl groups opens up another dimension of functionalization, including esterification, etherification, and glycosylation.

Derivatization for Specialized Chemical Applications

The true synthetic power of "this compound" lies in the selective manipulation of its functional groups to generate a wide array of derivatives with specialized applications.

Transformation of Halogens to Other Functional Groups

The bromine and chlorine atoms are the most versatile handles for derivatization. Palladium-catalyzed cross-coupling reactions are among the most powerful tools for their transformation. yonedalabs.commdpi.com The Suzuki-Miyaura reaction, for example, allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups. nih.govnih.gov Other notable cross-coupling reactions include the Heck, Sonogashira, and Buchwald-Hartwig amination reactions, which enable the formation of C-C double bonds, C-C triple bonds, and C-N bonds, respectively.

The following table summarizes potential transformations of the halogen atoms.

| Reaction Type | Reagents | Product Functional Group |

| Suzuki-Miyaura Coupling | Boronic acid, Pd catalyst | Aryl, Alkyl, or Vinyl |

| Heck Coupling | Alkene, Pd catalyst | Alkene |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Alkyne |

| Buchwald-Hartwig Amination | Amine, Pd catalyst | Amine |

| Cyanation | Cyanide source, Pd or Ni catalyst | Nitrile |

Chemical Modification of Benzyloxy and Methoxy Ethers

The benzyloxy and methoxy groups, while generally stable, can be chemically modified under specific conditions. The benzyloxy group is particularly useful as a protecting group for the phenol (B47542) functionality. It can be selectively cleaved by catalytic hydrogenation or with strong acids to yield the corresponding phenol. This unmasked hydroxyl group can then be further functionalized.

The methoxy group is more robust but can be cleaved using strong Lewis acids like boron tribromide (BBr₃). The selective cleavage of one ether in the presence of the other can be challenging but may be achievable based on subtle differences in their reactivity or by employing specific methodologies.

Enantioselective Applications and Chiral Pool Synthesis

While "this compound" is an achiral molecule, it can be a valuable precursor in enantioselective synthesis. Derivatization of this scaffold can introduce chiral centers, and subsequent transformations can be carried out in an enantioselective manner using chiral catalysts or reagents. For example, the introduction of a prochiral group via a cross-coupling reaction could be followed by an asymmetric reduction or oxidation to establish a stereocenter.

Furthermore, this compound can be incorporated into larger molecules that are part of a chiral pool synthesis strategy. chim.it By attaching it to a readily available enantiopure starting material, its rigid aromatic core can influence the stereochemical outcome of subsequent reactions. The development of atropisomeric compounds, where chirality arises from restricted rotation around a single bond, is another avenue where derivatives of this compound could find application. researchgate.netnih.gov

Green Chemistry and Sustainable Synthesis Approaches for Benzyloxyhaloanisoles

Development of Environmentally Benign Synthetic Routes

The foundational principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. rsc.org In the context of synthesizing complex molecules like 2-benzyloxy-5-bromo-3-chloroanisole, this translates to reimagining traditional synthetic pathways to minimize their environmental footprint.

Utilization of Deep Eutectic Solvents and Aqueous Media

A significant area of progress in green chemistry involves the replacement of volatile organic compounds (VOCs) with more sustainable alternatives. Deep eutectic solvents (DESs) and aqueous media are at the forefront of this shift. mdpi.comencyclopedia.pub

DESs are mixtures of two or more compounds that, at a particular molar ratio, form a eutectic with a melting point much lower than the individual components. mdpi.com They are often composed of readily available, non-toxic, and biodegradable components like choline (B1196258) chloride and a hydrogen bond donor such as urea, glycerol, or carboxylic acids. mdpi.comscispace.com Their negligible volatility, non-flammability, and tunable solvent properties make them attractive alternatives to conventional organic solvents. mdpi.com For the synthesis of benzyloxyhaloanisoles, a DES could serve as both the solvent and potentially as a catalyst, facilitating the reaction between a substituted phenol (B47542) and a benzyl (B1604629) halide. The hydrogen-bonding network within the DES can stabilize reaction intermediates and enhance reaction rates. encyclopedia.pub

The table below illustrates a hypothetical comparison of a reaction to form a benzyloxyhaloanisole intermediate in a traditional solvent versus a deep eutectic solvent.

| Parameter | Conventional Solvent (e.g., Dichloromethane) | Deep Eutectic Solvent (e.g., Choline Chloride:Glycerol) |

| Solvent Toxicity | High | Low |

| Volatility | High | Negligible |

| Recyclability | Difficult | Often straightforward |

| Reaction Time | 8 - 12 hours | 4 - 8 hours |

| Yield | 85% | 90% |

| This table presents hypothetical data to illustrate the potential advantages of using a DES. |

Aqueous synthesis represents another green alternative. While organic compounds often have limited solubility in water, the use of phase-transfer catalysts or surfactants can facilitate reactions in aqueous media, eliminating the need for hazardous organic solvents.

Catalysis with Reduced Environmental Impact

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency and selectivity, often under milder conditions. nih.govnih.gov The development of catalysts with reduced environmental impact focuses on using earth-abundant metals, recyclable catalysts, and biocatalysts. For the halogenation steps in the synthesis of this compound, traditional methods might employ stoichiometric amounts of halogenating agents, leading to significant waste. A greener approach would involve using a catalytic amount of a recyclable halogenating agent or employing an electrocatalytic method where the halogen is generated in situ.

Furthermore, photocatalysis using visible light offers a sustainable energy source to drive chemical reactions, often with high selectivity and efficiency, reducing the reliance on thermal energy. mdpi.com

Process Intensification Through Microwave-Assisted Synthesis

Process intensification aims to develop smaller, more efficient, and safer chemical processes. Microwave-assisted organic synthesis (MAOS) is a prime example of this, offering significant advantages over conventional heating methods. nih.govarkat-usa.org

Microwave irradiation directly heats the reaction mixture by interacting with polar molecules, leading to rapid and uniform heating. nih.gov This can dramatically reduce reaction times, often from hours to minutes, and can also lead to higher product yields and purities by minimizing the formation of byproducts. arkat-usa.orgnih.gov In the synthesis of this compound, the etherification and halogenation steps could be significantly accelerated using microwave heating. The efficiency of MAOS is particularly pronounced in solvent-free reactions or when using high-boiling, polar solvents like DESs. preprints.org

The following table provides a hypothetical comparison of a synthetic step for a benzyloxyhaloanisole using conventional heating versus microwave irradiation.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | 10 hours | 15 minutes |

| Energy Consumption | High | Low |

| Product Yield | 78% | 92% |

| Byproduct Formation | Moderate | Minimal |

| This table contains hypothetical data to showcase the potential benefits of microwave-assisted synthesis. |

Atom Economy and Waste Minimization in Synthetic Design

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. wikipedia.orgrsc.org It is calculated by dividing the molecular weight of the desired product by the sum of the molecular weights of all reactants, expressed as a percentage. wikipedia.org A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing waste. primescholars.com

The E-factor, which measures the mass of waste produced per unit of product, is another important metric for assessing the environmental impact of a synthesis. By optimizing reaction conditions, utilizing recyclable catalysts, and choosing atom-economical reactions, the E-factor for the synthesis of benzyloxyhaloanisoles can be significantly reduced.

Future Research Directions

Discovery of Novel and Efficient Synthetic Methodologies

The synthesis of complex aromatic compounds like 2-benzyloxy-5-bromo-3-chloroanisole often requires multi-step sequences. numberanalytics.com Future research should focus on developing more efficient and scalable synthetic routes.

Key areas for exploration include:

Convergent Synthetic Strategies: Developing methods where the key fragments of the molecule are synthesized separately and then combined in a late-stage coupling reaction. This could involve, for instance, the Suzuki-Miyaura coupling of a boronic acid derivative of one aromatic ring with a halide of the other. numberanalytics.com

Selective Halogenation: Investigating more selective and greener methods for the introduction of bromine and chlorine atoms onto the anisole (B1667542) ring. This could involve enzymatic halogenation or the use of solid-supported halogenating agents to improve regioselectivity and reduce waste.

Exploration of Unconventional Reactivity Pathways

The unique electronic properties of this compound, arising from its diverse substituents, open the door to exploring unconventional reactivity.

Future research could investigate:

Transition Metal-Catalyzed Cross-Coupling Reactions: Utilizing the bromo and chloro substituents as handles for various cross-coupling reactions to introduce new carbon-carbon and carbon-heteroatom bonds. This could lead to the synthesis of a diverse library of derivatives with potentially interesting biological or material properties.

C-H Functionalization: Exploring the direct functionalization of the C-H bonds on the aromatic ring. This would represent a highly atom-economical approach to further derivatization, avoiding the need for pre-functionalized starting materials.

Photoredox Catalysis: Investigating the use of visible light and a photocatalyst to initiate novel transformations. This could enable reactions that are not accessible through traditional thermal methods, such as radical-based functionalizations.

Advanced Characterization and In Situ Monitoring Techniques

A thorough understanding of the structure and reactivity of this compound and its derivatives requires the use of advanced analytical techniques.

Future efforts should focus on:

Multi-dimensional NMR Spectroscopy: Employing advanced NMR techniques, such as 2D-NMR (COSY, HSQC, HMBC), to unambiguously determine the structure of new derivatives and to study their conformational dynamics in solution.

In Situ Reaction Monitoring: Utilizing techniques like process analytical technology (PAT), including in situ IR and Raman spectroscopy, to monitor the progress of reactions in real-time. This would provide valuable kinetic data and help to optimize reaction conditions for improved yield and selectivity.

X-ray Crystallography: Obtaining single-crystal X-ray structures of the parent compound and its key derivatives to provide definitive proof of their three-dimensional structure. This information is invaluable for understanding structure-property relationships.

Integration with Flow Chemistry and Automated Synthesis

To enhance the efficiency, safety, and scalability of the synthesis of this compound and its analogs, the integration of modern automation technologies is crucial.

Future research in this area should include:

Development of Continuous Flow Processes: Translating key synthetic steps into a continuous flow setup. Flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for higher yields and purities. rsc.orgnih.govnih.gov Halogenation reactions, which can be highly exothermic, are particularly well-suited for flow reactors. rsc.org

Automated Synthesis Platforms: Utilizing automated synthesis platforms to rapidly generate a library of derivatives. These systems can perform multiple reactions in parallel, varying reagents and conditions, which can significantly accelerate the discovery of new compounds with desired properties.

Telescoped Reactions in Flow: Designing multi-step syntheses where the output of one flow reactor is directly fed into the next without intermediate purification. This "telescoping" of reactions can dramatically reduce waste and processing time. nih.gov High-temperature nucleophilic aromatic substitutions have been successfully demonstrated in flow systems, which could be relevant for modifying the chloro- and bromo- substituents. youtube.com

Q & A

Q. What are the recommended synthetic routes for 2-Benzyloxy-5-bromo-3-chloroanisole, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves sequential halogenation and protection/deprotection steps. For bromo- and chloro-substituted anisoles, electrophilic aromatic substitution (EAS) is common, where directing groups (e.g., methoxy, benzyloxy) influence regioselectivity . Optimization includes controlling temperature (e.g., 0–5°C for bromination to minimize side reactions) and using catalysts like FeCl₃ for chlorination. Purification via fractional crystallization (as in ) or column chromatography is critical. Monitor reaction progress with TLC (Rf values) and confirm purity via HPLC .